Home > Products > Screening Compounds P113507 > Terazosin Impurity H-d8
Terazosin Impurity H-d8 -

Terazosin Impurity H-d8

Catalog Number: EVT-15280819
CAS Number:
Molecular Formula: C18H23N5O4
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Terazosin Impurity H-d8 is a deuterated form of terazosin, a quinazoline derivative primarily used as an alpha-1-selective adrenoceptor blocking agent. Terazosin is indicated for the treatment of benign prostatic hyperplasia and hypertension. The designation "Impurity H-d8" refers to a specific impurity that has been modified to include deuterium atoms, which can be useful in various analytical and research applications, including pharmacokinetics and metabolic studies. Understanding this compound's characteristics is crucial for ensuring the quality and efficacy of terazosin formulations.

Source

Terazosin Impurity H-d8 can be derived from the synthesis of terazosin, which involves several chemical reactions and purification processes. It is classified under pharmaceutical impurities, which are by-products formed during the manufacturing process of the active pharmaceutical ingredient (API) terazosin. The impurity is cataloged for reference standards in pharmaceutical quality control.

Classification

Terazosin Impurity H-d8 falls under the category of pharmaceutical impurities and is specifically classified as a deuterated compound. Deuterated compounds are often used in studies involving mass spectrometry or nuclear magnetic resonance spectroscopy due to their unique isotopic signatures.

Synthesis Analysis

The synthesis of Terazosin Impurity H-d8 typically involves modifying the original terazosin synthesis pathway to incorporate deuterium. The general method includes:

  1. Starting Materials: The synthesis begins with 4-amino-6,7-dimethoxyquinazoline and piperazine as key reactants.
  2. Deuteration: Deuterated solvents or reagents are utilized during the reaction to replace hydrogen atoms with deuterium.
  3. Reaction Conditions: The reaction may require specific conditions such as temperature control and inert atmosphere to prevent side reactions.
  4. Purification: After synthesis, the product undergoes purification through techniques like column chromatography or recrystallization to isolate Terazosin Impurity H-d8 from other by-products.

Technical details regarding the yield and purity of the synthesized compound are critical for validating its use as a reference standard in pharmaceutical applications.

Molecular Structure Analysis

Structure

The molecular structure of Terazosin Impurity H-d8 can be represented by its molecular formula:

  • Molecular Formula: C₁₉H₁₇D₈N₅O₄
  • Molecular Weight: 395.49 g/mol

The incorporation of deuterium alters the physical properties slightly compared to non-deuterated terazosin, which has a molecular weight of 387.44 g/mol.

Data

The structural analysis can be performed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): To confirm the presence of deuterium.
  • Mass Spectrometry (MS): To determine molecular weight and verify purity.
  • Infrared Spectroscopy (IR): To identify functional groups present in the molecule.
Chemical Reactions Analysis

Terazosin Impurity H-d8 can participate in several chemical reactions typical for quinazoline derivatives:

  1. Alkylation Reactions: The nitrogen atoms in the piperazine ring can undergo alkylation to form various derivatives.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur, leading to breakdown products.
  3. Oxidation/Reduction: The compound may also be subjected to oxidation or reduction reactions depending on the reagents used.

These reactions are essential for understanding the stability and reactivity of Terazosin Impurity H-d8 in pharmaceutical formulations.

Mechanism of Action

The mechanism of action for Terazosin Impurity H-d8 is closely related to that of terazosin itself, which primarily acts as an antagonist at alpha-1 adrenergic receptors. This action leads to:

  • Vasodilation: Relaxation of vascular smooth muscle results in decreased blood pressure.
  • Improved Urinary Flow: In cases of benign prostatic hyperplasia, alpha-1 antagonism helps alleviate urinary symptoms by relaxing prostatic smooth muscle.

Data from clinical studies indicate that terazosin's affinity for alpha-1A receptors plays a significant role in its therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.3 g/cm³
  • Melting Point: 281-283°C
  • Boiling Point: 664.5°C at 760 mmHg
  • Solubility: Soluble in water at concentrations up to 25 mg/mL.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme temperatures or pH levels.
  • Reactivity: Sensitive to strong acids and bases, which may lead to hydrolysis or other degradation pathways.

Relevant data on these properties helps ensure safe handling and effective formulation in pharmaceuticals.

Applications

Terazosin Impurity H-d8 has several scientific uses:

  1. Quality Control Standards: Used as a reference standard for testing purity and potency in terazosin formulations.
  2. Research Applications: Valuable in pharmacokinetic studies due to its deuterated nature, allowing for precise tracking in metabolic pathways.
  3. Analytical Chemistry: Employed in method development for high-performance liquid chromatography (HPLC) and mass spectrometry assays.

Properties

Product Name

Terazosin Impurity H-d8

IUPAC Name

[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(oxolan-2-yl)methanone

Molecular Formula

C18H23N5O4

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C18H23N5O4/c1-26-15-9-11-12(10-13(15)24)20-18(21-16(11)19)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21)/i4D2,5D2,6D2,7D2

InChI Key

SGNJMTXWORLPPM-DUSUNJSHSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)O

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)O)([2H])[2H])([2H])[2H])C(=O)C4CCCO4)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.